molecular formula C20H24N2O6S B2778471 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-39-8

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2778471
CAS No.: 922093-39-8
M. Wt: 420.48
InChI Key: BDYVUOUCYYMUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Bioactivity Studies

A series of sulfonamides, including structures similar to 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, were synthesized and evaluated for their potential as carbonic anhydrase inhibitors and for cytotoxic activities. These compounds, synthesized from various benzaldehydes and hydrazinobenzenesulfonamide, showed promising inhibitory activities against human cytosolic isoforms hCA I and II, making them of interest for further anti-tumor activity studies (Gul et al., 2016).

Photochemical Properties for Therapeutic Applications

New compounds with benzenesulfonamide derivatives, including zinc phthalocyanines substituted with benzenesulfonamide groups, exhibited high singlet oxygen quantum yields. These properties are crucial for photodynamic therapy (PDT) applications, particularly for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, indicating their potential as Type II photosensitizers in PDT (Pişkin et al., 2020).

Enzyme Inhibition for Neurological Research

N-(4-phenylthiazol-2-yl)benzenesulfonamides, including structures akin to the compound , were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors demonstrated significant potential in vitro, with implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting their relevance in neurological research and therapeutic development (Röver et al., 1997).

Development of Novel Heterocyclic Compounds

Research into the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, has led to the creation of novel compounds with potential applications in materials science and pharmacology. These studies involve detailed spectroscopic, X-ray diffraction, and computational analyses to understand their properties and potential applications, including nonlinear optical (NLO) properties, making them candidates for NLO applications (Almansour et al., 2016).

Properties

IUPAC Name

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-20(2)12-28-16-10-13(6-8-15(16)22(3)19(20)23)21-29(24,25)18-9-7-14(26-4)11-17(18)27-5/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYVUOUCYYMUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.